The compound was first synthesized by Lapidot, Rappoport, and Wolman in 1967, who explored N-hydroxysuccinimide esters for various applications, including the synthesis of N-acylamino acids. Its classification as a cross-linker makes it valuable in biochemical research, particularly in the context of antibody-drug conjugates and protein labeling.
The synthesis of 4-Azidosalicylic acid N-hydroxysuccinimide ester typically involves the reaction of 4-azidosalicylic acid with N-hydroxysuccinimide in the presence of coupling agents like dicyclohexylcarbodiimide or similar reagents.
The molecular structure of 4-Azidosalicylic acid N-hydroxysuccinimide ester features a salicylic acid backbone with an azido group at the para position relative to the hydroxyl group and an N-hydroxysuccinimide moiety linked through an ester bond.
4-Azidosalicylic acid N-hydroxysuccinimide ester undergoes several important chemical reactions:
The mechanism of action for 4-Azidosalicylic acid N-hydroxysuccinimide ester primarily involves its role as a linker in antibody-drug conjugates (ADCs).
The pathways affected include those involving antigen-antibody interactions and subsequent cellular uptake mechanisms that lead to drug release and cell death.
4-Azidosalicylic acid N-hydroxysuccinimide ester has several significant applications:
The primary synthetic route for 4-azidosalicylic acid N-hydroxysuccinimide ester (NHS-ASA) involves a carbodiimide-mediated coupling reaction between 4-azidosalicylic acid and N-hydroxysuccinimide (NHS). This method employs carbodiimide reagents—such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)—to activate the carboxylic acid group of 4-azidosalicylic acid. The activated intermediate then reacts with the hydroxyl group of NHS, forming a stable ester bond. The reaction is typically conducted in anhydrous aprotic solvents (e.g., dimethylformamide or dichloromethane) at 0–25°C for 4–24 hours. The product precipitates as a crystalline solid and is purified via recrystallization from methanol or ethanol, yielding NHS-ASA as a white to light brown solid with a purity exceeding 95% [3] [5].
Critical Reaction Parameters:
An alternative synthesis uses iodine (I₂) and triphenylphosphine (PPh₃) to activate 4-azidosalicylic acid’s carboxylic group. In this approach, PPh₃ reduces I₂ to form a phosphonium ion, which subsequently activates the acid to form a reactive acyloxyphosphonium intermediate. NHS then attacks this intermediate, yielding NHS-ASA. Though less common than carbodiimide coupling, this method avoids urea byproducts and operates under milder conditions (e.g., 0°C, 1–2 hours). However, it requires stringent control of iodine stoichiometry to prevent over-oxidation of the aryl azide moiety [5].
Advantages and Limitations:
Spectroscopic techniques confirm NHS-ASA’s structure and purity:
FT-IR Spectroscopy:
NMR Spectroscopy (¹H and ¹³C):
UV-Vis Spectroscopy:
Table 1: Key Spectroscopic Signatures of NHS-ASA
Technique | Peak Position | Assignment |
---|---|---|
FT-IR | 2120 cm⁻¹ | Azide (-N₃) asymmetric stretch |
1740 cm⁻¹ | NHS-ester C=O stretch | |
¹H NMR | 8.10 ppm | Aromatic proton (C6-H) |
UV-Vis | 290 nm | n→π* transition of -N₃ |
Despite extensive use, no single-crystal X-ray structure of NHS-ASA has been reported, likely due to its photosensitivity and low melting point (81–83°C). Molecular weight is instead confirmed via mass spectrometry:
Aggregation Behavior:
Table 2: Physicochemical Properties of NHS-ASA
Property | Value | Conditions |
---|---|---|
Molecular Weight | 276.21 g/mol | Calculated from C₁₁H₈N₄O₅ |
Melting Point | 81–83 °C | Capillary method |
Solubility | 10 mg/mL in DMSO | 25 °C; sensitive to moisture |
Storage | -20 °C, dark | Long-term stability |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0